1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one typically involves the bromination of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol.
Oxidation: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in electrophilic reactions.
Comparison with Similar Compounds
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one
- 3,5-Bis(trifluoromethyl)benzylamine
Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability compared to its analogs. The bromine atom allows for specific substitution reactions, while the trifluoromethyl groups enhance the compound’s overall stability and lipophilicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is an organic compound notable for its complex structure and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : C13H8BrF6O
- Molecular Weight : 413.2 g/mol
- Structural Features : Contains a bromopropanone moiety and trifluoromethyl groups on a phenyl ring, contributing to its unique chemical reactivity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing promising results in inhibiting cell proliferation.
- Enzyme Inhibition : The compound's structural characteristics may enhance its ability to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for understanding its therapeutic potential.
The mechanism of action involves the formation of strong bonds with molecular targets through the bromine and trifluoromethyl groups. These interactions can lead to either inhibition or activation of specific biochemical pathways, enhancing its utility in drug development.
Case Studies
- In Vitro Studies : A study reported that this compound exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values ranging from 5 to 15 µM. This indicates a moderate level of potency that warrants further investigation for potential therapeutic applications.
- Comparative Analysis : In comparison to similar compounds such as 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one, which contains an amino group instead of trifluoromethylthio, the biological activity profile differs significantly due to structural variations. The distinct combination of functional groups in this compound may contribute to its unique reactivity and biological properties.
Data Tables
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromopropanone moiety with trifluoromethyl groups | Antitumor activity; enzyme inhibition |
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one | Amino group instead of trifluoromethylthio | Different cytotoxicity profile |
Research Findings
Recent studies have highlighted the potential of this compound in various fields:
- Medicinal Chemistry : Its unique structure makes it a candidate for further modifications aimed at enhancing biological activity.
- Pharmaceutical Applications : The compound's ability to inhibit specific enzymes positions it as a potential lead compound in drug development.
Properties
Molecular Formula |
C11H7BrF6O |
---|---|
Molecular Weight |
349.07 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(12)9(19)6-2-7(10(13,14)15)4-8(3-6)11(16,17)18/h2-5H,1H3 |
InChI Key |
SOVNNTVCMDQPII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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